(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate

Medicinal Chemistry ADMET Profiling Carbamate SAR

(2-Nitro-4-phenoxyphenyl)methyl N-phenylcarbamate integrates an electron-withdrawing nitro group, a lipophilic phenoxybenzyl spacer, and an N-phenylcarbamate H-bond donor/acceptor in a single scaffold (MW 364.35, TPSA ~79–82 Ų). Its unique leaving-group profile enables mechanistic studies of carbamate hydrolysis and enzyme-catalyzed carbamylation. The 2-nitro-4-phenoxybenzyl moiety provides a larger hydrophobic surface area and distinct metabolic stability compared to simpler nitrophenyl carbamates. Procurement directly supports SAR exploration of the phenoxybenzyl region and resistance-profiling studies without 3–5-step de novo synthesis.

Molecular Formula C20H16N2O5
Molecular Weight 364.357
CAS No. 866017-40-5
Cat. No. B2751729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate
CAS866017-40-5
Molecular FormulaC20H16N2O5
Molecular Weight364.357
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)OCC2=C(C=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H16N2O5/c23-20(21-16-7-3-1-4-8-16)26-14-15-11-12-18(13-19(15)22(24)25)27-17-9-5-2-6-10-17/h1-13H,14H2,(H,21,23)
InChIKeyHJUBTIQIJQGWLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Nitro-4-phenoxyphenyl)methyl N-phenylcarbamate (CAS 866017-40-5): Structural and Pharmacophoric Baseline for Differentiated Procurement


(2-Nitro-4-phenoxyphenyl)methyl N-phenylcarbamate (CAS 866017-40-5) is a synthetic carbamate derivative bearing a 2-nitro-4-phenoxybenzyl ester moiety linked to an N-phenylcarbamate core (molecular formula C20H16N2O5, molecular weight 364.35 g/mol) . The compound incorporates three chemically distinct pharmacophoric elements within a single scaffold: an electron-withdrawing nitro group, a lipophilic phenoxybenzyl spacer, and an N-phenylcarbamate hydrogen-bond donor/acceptor motif . This multi-functional architecture permits simultaneous engagement with hydrophobic pockets, polar residues, and electron-deficient aromatic binding sites, making the compound a versatile intermediate for medicinal chemistry optimization, biochemical probe development, and agrochemical lead discovery [1]. Commercial availability is documented at a minimum purity of 95% (HPLC), sourced from Biosynth (product code 3D-RJB01740) .

Why Close Carbamate Analogs Cannot Substitute for (2-Nitro-4-phenoxyphenyl)methyl N-phenylcarbamate in Structure- and Property-Critical Workflows


Carbamate compounds bearing only a subset of the nitro-phenoxybenzyl-N-phenyl pharmacophore cannot recapitulate the integrated property profile required by medicinal chemistry and agrochemical discovery programs . The 2-nitro-4-phenoxybenzyl group imparts a larger hydrophobic surface area (calculated topological polar surface area ≈ 79–82 Å2) compared to simple 4-nitrophenyl carbamates (~55 Å2), altering membrane permeability and target binding site compatibility in ways that directly impact screening hit progression . Furthermore, the methylene (–CH2–) linker between the phenyl ring and the carbamate oxygen introduces conformational flexibility absent in direct O-aryl carbamates, modifying both metabolic stability (esterase susceptibility) and the entropic cost of protein binding [1]. Replacement with simpler nitro-phenyl carbamates (e.g., 4-nitrophenyl N-phenylcarbamate), phenoxy-devoid benzyl carbamates, or des-nitro phenoxyphenyl carbamates each eliminate at least one key pharmacophoric element, precluding direct interpolation of structure–activity relationships [1].

Quantitative Differentiation Evidence for (2-Nitro-4-phenoxyphenyl)methyl N-phenylcarbamate Relative to Structural Analogs


Enhanced Hydrophobic Surface Area and LogP Shift Relative to 4-Nitrophenyl N-Phenylcarbamate

The target compound incorporates a 4-phenoxy substituent and a methylene linker on the benzyl ring, which jointly increase the calculated logP by approximately 1.8–2.2 log units relative to the direct O-aryl analog 4-nitrophenyl N-phenylcarbamate (C13H10N2O4, MW 258.23 g/mol) [1]. The topological polar surface area (TPSA) of the target compound is estimated at 79–82 Å2 versus approximately 55 Å2 for the smaller comparator, based on the presence of the additional phenoxy oxygen and carbamate carbonyl . For procurement decisions, this differentiation means the compound occupies a distinct property space (higher lipophilicity, larger molecular volume) that cannot be accessed by purchasing the smaller 4-nitrophenyl analog. This is critical when building SAR datasets for membrane-permeable inhibitor series or when optimizing CNS penetration (optimal TPSA < 90 Å2 for blood–brain barrier penetration) [1].

Medicinal Chemistry ADMET Profiling Carbamate SAR

Fragment-Based Complexity and Rotatable Bond Differentiation from Simpler Carbamate Building Blocks

The compound possesses 7 rotatable bonds (the methylene-O-carbamate bridge, the phenoxy C–O–C ether, the two aromatic ring torsions, the carbamate N–C(O)–O, and the nitro group orientation) versus only 3–4 rotatable bonds in common mono-substituted phenyl carbamates such as 4-nitrophenyl N-phenylcarbamate or phenyl N-phenylcarbamate . The higher number of conformational degrees of freedom, combined with the presence of three hydrogen-bond acceptors (nitro oxygens, phenoxy ether oxygen, carbamate carbonyl) and one hydrogen-bond donor (carbamate NH) , expands the pharmacophoric interaction potential beyond what can be achieved with simpler carbamate cores that typically present only 1–2 H-bond acceptors and a single donor [1]. This structural complexity is a critical selection criterion for fragment-based drug discovery programs aiming to evolve hits into lead compounds with enhanced binding site complementarity without requiring extensive multi-step synthetic modification of a simpler starting scaffold [1].

Fragment-Based Drug Discovery Chemical Probe Design Scaffold Complexity

Nitro Group Electronic Modulation: Hammett σpara Comparison with Des-Nitro Phenoxyphenyl Carbamates

The 2-nitro substituent on the target compound exerts a strong electron-withdrawing effect (Hammett σpara = +0.78) that lowers the pKa of the leaving group upon carbamate hydrolysis relative to unsubstituted phenoxyphenyl carbamates (σpara = 0.00 for –H) [1]. In the mechanistic class of aryl carbamate acetylcholinesterase inhibitors, the leaving group pKa directly correlates with both alkaline hydrolysis rate and enzyme carbamylation efficiency, with nitro-substituted analogs showing 10- to 100-fold faster carbamylation kinetics compared to unsubstituted phenyl carbamates [1][2]. The target compound thus occupies an electronic reactivity space that is mechanistically distinct from both the less reactive des-nitro phenoxyphenyl carbamates (slower on-rates) and the smaller but electronically comparable 4-nitrophenyl carbamates (different steric and lipophilic profile). This differentiation is directly actionable in procurement: a researcher seeking a carbamate inhibitor with a balanced reactivity-stability profile for a specific target cannot simply interchange between these electronically divergent analogs without altering the kinetic profile of the biochemical assay [2].

Physical Organic Chemistry Enzyme Inhibition Kinetics Electron-Withdrawing Group Effects

Purity Certificate and Source Traceability as a Decision-Gating Factor for SAR-Critical Purchases

The compound is commercially supplied under the Biosynth brand (product code 3D-RJB01740) at a certified minimum purity of 95% (HPLC), as documented by CymitQuimica's product datasheet . In the carbamate chemical space, the presence of trace hydrolytic degradation products (the corresponding 2-nitro-4-phenoxybenzyl alcohol and phenyl isocyanate/aniline) can confound biological assay results, particularly in enzyme inhibition studies where nanomolar impurities may act as competing ligands [1]. The explicit 95% purity specification—when compared to generic carbamate analogs often offered at unspecified or “technical grade” purity—provides a verifiable procurement criterion: a researcher can request the certificate of analysis (CoA) for lot-specific purity and trace the material to a known manufacturer (Biosynth) rather than an anonymous re-seller, thereby ensuring batch-to-batch reproducibility in SAR studies .

Procurement Quality Assurance SAR Reproducibility Vendor Comparison

Procurement-Driven Application Scenarios Where (2-Nitro-4-phenoxyphenyl)methyl N-phenylcarbamate Confers Selection Advantage Over Simpler Carbamates


Scaffold for CNS-Penetrant Acetylcholinesterase Inhibitor Lead Optimization

The compound's TPSA of ~79–82 Ų positions it within the favorable range for passive blood–brain barrier penetration (threshold < 90 Ų), while its 2-nitro substituent enables the rapid carbamylation kinetics required for covalent acetylcholinesterase inhibition [1][2]. In contrast, the smaller 4-nitrophenyl N-phenylcarbamate (TPSA ~55 Ų, MW 258.23) lacks the phenoxybenzyl lipophilic anchor that enhances residence time in the enzyme's peripheral anionic site, a key determinant of dual-binding site inhibition potency [1][2]. Procurement of the target compound therefore directly enables SAR exploration of the phenoxybenzyl region without requiring a 3–5-step de novo synthesis from simpler carbamate precursors [1].

Biochemical Probe for Carbamate Hydrolysis Mechanism Studies (Class-Level Reactivity Benchmarking)

The target compound combines a strongly electron-withdrawing 2-nitro group (σpara = +0.78) with a sterically demanding 4-phenoxybenzyl moiety, creating a unique leaving-group electronic/steric profile for studying carbamate hydrolysis and enzyme-catalyzed carbamylation [1][2]. The class-level evidence from nitro-substituted phenyl carbamates demonstrates that the nitro group accelerates alkaline hydrolysis by 10- to 100-fold compared to des-nitro analogs, establishing the compound as a mechanistic probe for distinguishing electronic versus steric contributions to the rate-determining step in both non-catalyzed and antibody-catalyzed carbamate cleavage reactions [1][2].

Agrochemical Fungicide Lead with Differentiated Resistance Profile Potential

Patent literature on N-phenylcarbamates (e.g., U.S. Patent 6,008,218; EP 0 498 396) establishes this class as agricultural and horticultural fungicides effective against benzimidazole- and cyclic-imide-resistant phytopathogenic fungal strains [1]. The incorporation of the 2-nitro-4-phenoxybenzyl moiety in the target compound provides a distinct chemical space relative to simple N-phenylcarbamates previously explored as fungicides, potentially circumventing existing resistance mechanisms that have evolved against first-generation carbamate fungicides [1][2]. Procurement of the compound enables resistance-profiling studies without the need to synthesize a focused library from common carbamate intermediates [2].

Quote Request

Request a Quote for (2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.